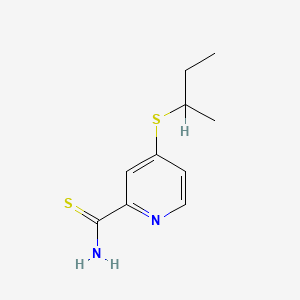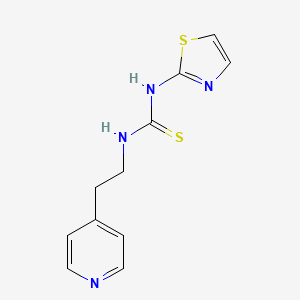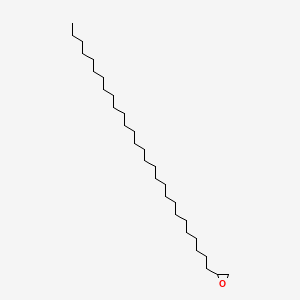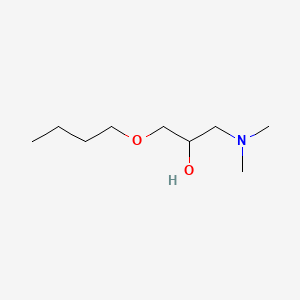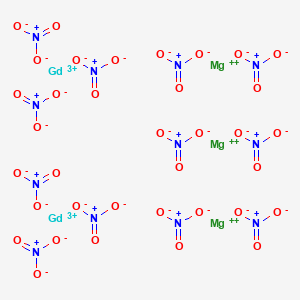
Digadolinium trimagnesium dodecanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digadolinium trimagnesium dodecanitrate is a complex chemical compound with the molecular formula Gd₂Mg₃N₁₂O₃₆ It is composed of gadolinium, magnesium, and nitrate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of digadolinium trimagnesium dodecanitrate typically involves the reaction of gadolinium nitrate and magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ 2 \text{Gd(NO₃)₃} + 3 \text{Mg(NO₃)₂} \rightarrow \text{Gd₂Mg₃(N₃O₉)₁₂} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity starting materials and precise control of reaction parameters. The process includes steps such as dissolution, mixing, precipitation, and purification to obtain the final product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Digadolinium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using various anionic reagents like chloride or sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gadolinium oxide and magnesium oxide, while reduction may produce lower oxidation state nitrates .
Wissenschaftliche Forschungsanwendungen
Digadolinium trimagnesium dodecanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium and magnesium compounds.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of digadolinium trimagnesium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The gadolinium ions in the compound can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium nitrate: A simpler compound containing gadolinium and nitrate ions.
Magnesium nitrate: A compound containing magnesium and nitrate ions.
Gadolinium magnesium oxide: A compound containing gadolinium, magnesium, and oxygen.
Uniqueness
Digadolinium trimagnesium dodecanitrate is unique due to its complex structure and the combination of gadolinium and magnesium ions. This combination imparts unique properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
84682-75-7 |
|---|---|
Molekularformel |
Gd2Mg3N12O36 |
Molekulargewicht |
1131.5 g/mol |
IUPAC-Name |
trimagnesium;gadolinium(3+);dodecanitrate |
InChI |
InChI=1S/2Gd.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChI-Schlüssel |
UWFHODJHLSGHJM-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Gd+3].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



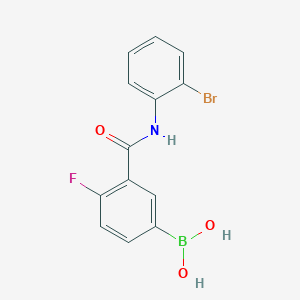




![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
